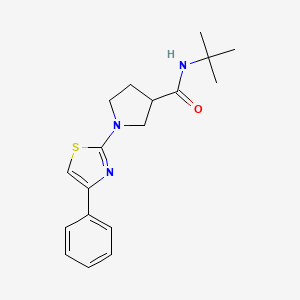![molecular formula C17H29N3O2 B15116459 N-{1-[2-(azepan-1-yl)-2-oxoethyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15116459.png)
N-{1-[2-(azepan-1-yl)-2-oxoethyl]piperidin-3-yl}cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[2-(azepan-1-yl)-2-oxoethyl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound that features a unique combination of azepane, piperidine, and cyclopropane moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(azepan-1-yl)-2-oxoethyl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the azepane and piperidine intermediates. One common method involves the reaction of azepane with an appropriate acylating agent to introduce the oxoethyl group. This intermediate is then reacted with piperidine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-{1-[2-(azepan-1-yl)-2-oxoethyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-{1-[2-(azepan-1-yl)-2-oxoethyl]piperidin-3-yl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{1-[2-(azepan-1-yl)-2-oxoethyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide
- N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-3-methyl-benzamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Uniqueness
N-{1-[2-(azepan-1-yl)-2-oxoethyl]piperidin-3-yl}cyclopropanecarboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C17H29N3O2 |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
N-[1-[2-(azepan-1-yl)-2-oxoethyl]piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H29N3O2/c21-16(20-10-3-1-2-4-11-20)13-19-9-5-6-15(12-19)18-17(22)14-7-8-14/h14-15H,1-13H2,(H,18,22) |
InChI-Schlüssel |
ZYRWPZVGTBNOJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C(=O)CN2CCCC(C2)NC(=O)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-phenylurea](/img/structure/B15116398.png)
![4-hydroxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B15116404.png)
![5-methyl-3-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,2-oxazole](/img/structure/B15116410.png)
![5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B15116412.png)
![N-tert-butyl-5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B15116415.png)
![4-{4-[(2-Bromophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine](/img/structure/B15116416.png)
![1-[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B15116422.png)
![3-[(4-Tert-butylphenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15116427.png)
![4-(5-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B15116438.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B15116446.png)
![2-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)indolizine](/img/structure/B15116461.png)
![3-Methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B15116466.png)

